molecular formula C5H9NO2 B088573 1,4-Oxazepan-5-one CAS No. 10341-26-1

1,4-Oxazepan-5-one

Cat. No.: B088573
CAS No.: 10341-26-1
M. Wt: 115.13 g/mol
InChI Key: OXDIYMHNQAWSCL-UHFFFAOYSA-N
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Description

1,4-Oxazepan-5-one is a heterocyclic organic compound with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol It is characterized by a seven-membered ring containing one oxygen and one nitrogen atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Various oxidizing agents can be used, depending on the desired transformation.

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄).

    Solvents: Tetrahydrofuran, ethyl acetate, acetone, and dichloromethane are commonly used solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with triethyloxonium tetrafluoroborate yields a substituted oxazepanone derivative .

Mechanism of Action

its derivatives, such as those with potential MDM2 inhibitory activity, may interact with molecular targets involved in cell proliferation and apoptosis . The exact pathways and molecular targets would depend on the specific structure and functional groups of the derivatives.

Comparison with Similar Compounds

    1,4-Oxazepine: A related compound with a similar ring structure but differing in the position of the oxygen and nitrogen atoms.

    1,4-Benzoxazepine: Another similar compound with a benzene ring fused to the oxazepine ring.

Uniqueness: 1,4-Oxazepan-5-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity. Its derivatives have shown potential in various scientific applications, making it a valuable compound for further research .

Properties

IUPAC Name

1,4-oxazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5-1-3-8-4-2-6-5/h1-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDIYMHNQAWSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427472
Record name 1,4-oxazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10341-26-1
Record name 1,4-oxazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-oxazepan-5-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of the synthesized 1,4-oxazepan-5-ones and how are they obtained?

A1: The synthesized compounds feature a 7-membered ring containing both oxygen and nitrogen, with a hydroxyl group at the 6-position and an aryl or alkyl substituent at the 7-position. [, , , ] A key starting material for their synthesis is a diastereomeric mixture of trans-3-alkyl- or 3-aryl-N-(2-hydroxyethyl)-N-(1-phenylethyl)oxirane-2-carboxamides. [, ] The reaction conditions during the cyclization step dictate whether a 1,4-oxazepan-5-one or a 2-[aryl/alkyl(hydroxy)methyl]morpholin-3-one is formed. [, ] For instance, using Scandium triflate (Sc(OTf)3) as a catalyst in the cyclization of specific epoxyamide intermediates leads to the formation of single enantiomers of (6R,7R)-6-hydroxy-7-phenyl-l,4-oxazepan-5-ones. [, ]

Q2: Can the synthesis be modified to obtain different enantiomers of the this compound core?

A2: Yes, the synthesis can be tailored to produce specific enantiomers. By selecting the appropriate chiral starting materials, like substituted aminoethanols and specific enantiomers of 3-phenyloxirane-2-carboxylic acid derivatives, researchers can control the stereochemistry of the final product. This method enables the synthesis of various single enantiomers of 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones. [, ]

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